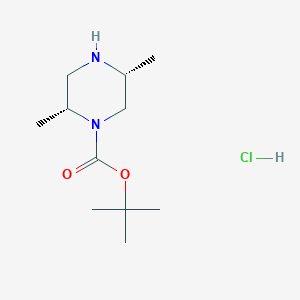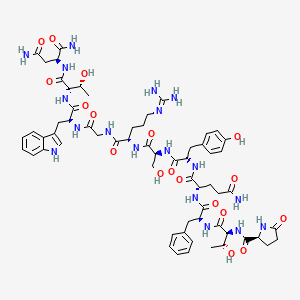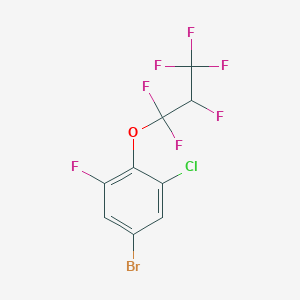
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a chemical compound that has gained attention due to its potential applications in various scientific research fields. It is a colorless liquid with a molecular formula of C10H2BrClF6O and a molecular weight of 397.47 g/mol. This compound is also known by its chemical name, Halon 2402.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves the reaction of 4-bromo-2-chloro-6-fluoroanisole with hexafluoropropene oxide in the presence of a base.
Starting Materials
4-bromo-2-chloro-6-fluoroanisole, hexafluoropropene oxide, base (e.g. potassium hydroxide)
Reaction
Add 4-bromo-2-chloro-6-fluoroanisole to a reaction vessel, Add hexafluoropropene oxide to the reaction vessel, Add a base (e.g. potassium hydroxide) to the reaction mixture, Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 24-48 hours), Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane), Purify the product by column chromatography or recrystallization
Mécanisme D'action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in disease processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether. One direction is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Another direction is the investigation of its potential applications in other scientific research fields such as catalysis and materials science. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether has potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. It has been studied as a potential drug candidate for the treatment of cancer and other diseases. It has also been used as a precursor for the synthesis of other compounds with potential biological activity.
Propriétés
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF7O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFLGSHGUPXBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether | |
CAS RN |
161045-78-9 |
Source


|
| Record name | 5-Bromo-1-chloro-3-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
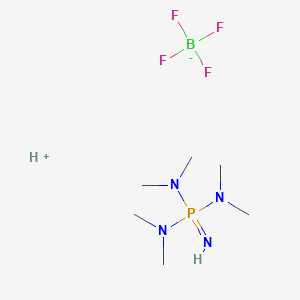
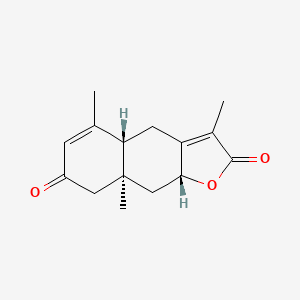

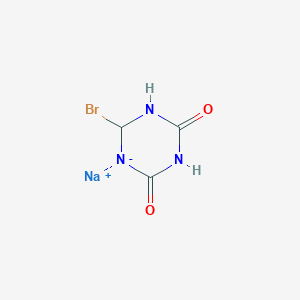
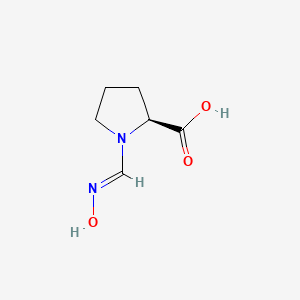
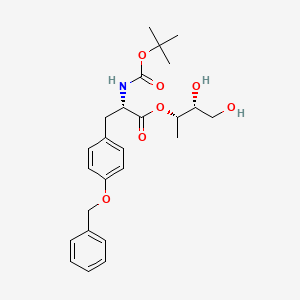
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
